molecular formula C15H23FINO B13749657 (3-(p-Fluorophenyl)-3-hydroxy-5-hexenyl)trimethylammonium iodide CAS No. 360-15-6

(3-(p-Fluorophenyl)-3-hydroxy-5-hexenyl)trimethylammonium iodide

Cat. No.: B13749657
CAS No.: 360-15-6
M. Wt: 379.25 g/mol
InChI Key: AGGMUSOQGFMDNH-UHFFFAOYSA-M
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Description

(3-(p-Fluorophenyl)-3-hydroxy-5-hexenyl)trimethylammonium iodide is a quaternary ammonium compound with a unique structure that includes a fluorophenyl group, a hydroxy group, and a hexenyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(p-Fluorophenyl)-3-hydroxy-5-hexenyl)trimethylammonium iodide typically involves the reaction of a fluorophenyl derivative with a hydroxyhexenyl compound under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the quaternary ammonium salt. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

(3-(p-Fluorophenyl)-3-hydroxy-5-hexenyl)trimethylammonium iodide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.

    Reduction: The double bond in the hexenyl chain can be reduced to form a saturated alkyl chain.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions, such as temperature and solvent, are tailored to the specific reaction being carried out.

Major Products

The major products formed from these reactions include carbonyl compounds from oxidation, saturated alkyl chains from reduction, and substituted phenyl derivatives from nucleophilic substitution.

Scientific Research Applications

(3-(p-Fluorophenyl)-3-hydroxy-5-hexenyl)trimethylammonium iodide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an additive in certain industrial processes.

Mechanism of Action

The mechanism of action of (3-(p-Fluorophenyl)-3-hydroxy-5-hexenyl)trimethylammonium iodide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quaternary ammonium salts with different substituents on the phenyl or hexenyl groups. Examples include:

  • (3-(p-Chlorophenyl)-3-hydroxy-5-hexenyl)trimethylammonium iodide
  • (3-(p-Methylphenyl)-3-hydroxy-5-hexenyl)trimethylammonium iodide

Uniqueness

The presence of the fluorophenyl group in (3-(p-Fluorophenyl)-3-hydroxy-5-hexenyl)trimethylammonium iodide imparts unique properties, such as increased lipophilicity and potential for specific biological interactions. This makes it distinct from other similar compounds and highlights its potential for specialized applications.

Properties

CAS No.

360-15-6

Molecular Formula

C15H23FINO

Molecular Weight

379.25 g/mol

IUPAC Name

[3-(4-fluorophenyl)-3-hydroxyhex-5-enyl]-trimethylazanium;iodide

InChI

InChI=1S/C15H23FNO.HI/c1-5-10-15(18,11-12-17(2,3)4)13-6-8-14(16)9-7-13;/h5-9,18H,1,10-12H2,2-4H3;1H/q+1;/p-1

InChI Key

AGGMUSOQGFMDNH-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(C)CCC(CC=C)(C1=CC=C(C=C1)F)O.[I-]

Origin of Product

United States

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